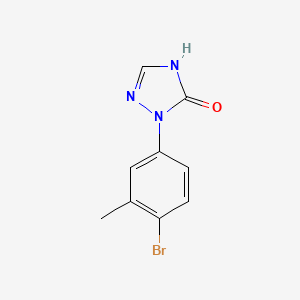![molecular formula C12H10BrN B12112796 2'-Bromo[1,1'-biphenyl]-4-amine CAS No. 65975-65-7](/img/structure/B12112796.png)
2'-Bromo[1,1'-biphenyl]-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Biphenyl]-4-amine, 2’-bromo-: is an organic compound that belongs to the biphenyl family. This compound consists of two benzene rings connected by a single bond, with an amine group attached to the fourth position of one ring and a bromine atom attached to the second position of the other ring. The molecular formula of this compound is C12H10BrN, and it has a molecular weight of 248.12 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-amine, 2’-bromo- typically involves the bromination of biphenyl followed by amination. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 2-bromobiphenyl with an amine precursor in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or dioxane at elevated temperatures.
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-4-amine, 2’-bromo- often involves large-scale bromination and amination processes. The bromination step can be performed using bromine or N-bromosuccinimide (NBS) as the brominating agent. The amination step can be achieved using ammonia or an amine derivative under suitable reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-4-amine, 2’-bromo- can undergo oxidation reactions to form various oxidized products.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: It can undergo substitution reactions, such as nucleophilic substitution, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Water radical cations, generated in situ, can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quaternary ammonium cations.
Reduction: Corresponding amines or other reduced products.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: [1,1’-Biphenyl]-4-amine, 2’-bromo- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex biphenyl derivatives and other aromatic compounds .
Biology: In biological research, this compound is used to study the effects of brominated biphenyls on biological systems. It can be used as a reference compound in various analytical techniques .
Medicine: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects .
Industry: In the industrial sector, [1,1’-Biphenyl]-4-amine, 2’-bromo- is used in the production of specialty chemicals, dyes, and pigments. It is also used in the development of materials for organic light-emitting diodes (OLEDs) and other electronic devices .
Wirkmechanismus
The mechanism of action of [1,1’-Biphenyl]-4-amine, 2’-bromo- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, it can interact with enzymes involved in oxidative stress pathways, leading to the formation of oxidized products . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-Bromobiphenyl: This compound is similar in structure but lacks the amine group.
4-Bromobiphenyl: This compound has the bromine atom attached to the fourth position of the biphenyl ring.
2-Aminobiphenyl: This compound has an amine group attached to the second position of the biphenyl ring.
Uniqueness: [1,1’-Biphenyl]-4-amine, 2’-bromo- is unique due to the presence of both the amine group and the bromine atom on the biphenyl scaffold. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and research .
Eigenschaften
CAS-Nummer |
65975-65-7 |
|---|---|
Molekularformel |
C12H10BrN |
Molekulargewicht |
248.12 g/mol |
IUPAC-Name |
4-(2-bromophenyl)aniline |
InChI |
InChI=1S/C12H10BrN/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-8H,14H2 |
InChI-Schlüssel |
CMEFAFBOQKEYKE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2,5-dichlorophenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B12112716.png)
![5-[(Benzyloxy)methyl]-2-furoic acid](/img/structure/B12112720.png)
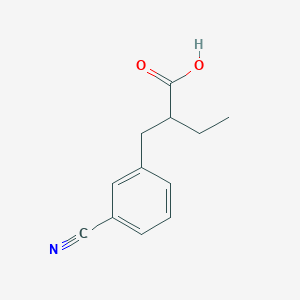
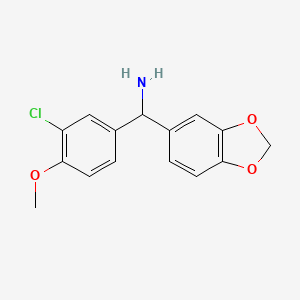
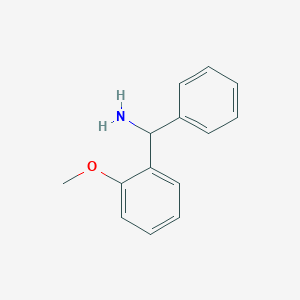

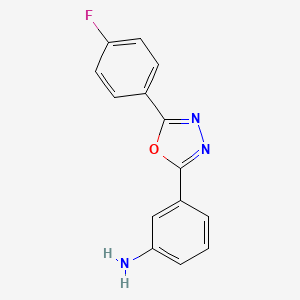


![4-Ethyl-5-(2-isopropyl-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12112773.png)
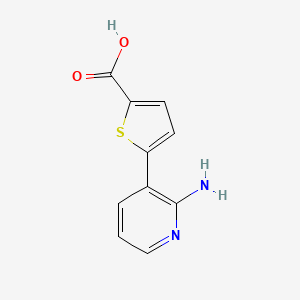
![benzyl 2-[2-oxo-2-[4-[(E)-2-[4-[[2-(1-phenylmethoxycarbonylpyrrolidin-2-yl)acetyl]amino]phenyl]ethenyl]anilino]ethyl]pyrrolidine-1-carboxylate](/img/structure/B12112780.png)
![Phenol, 4-[(2,4-diamino-5-pyrimidinyl)methyl]-](/img/structure/B12112784.png)
